molecular formula C13H12FNO2S B3080320 4-[(4-Fluorophenyl)methanesulfonyl]aniline CAS No. 1082842-29-2

4-[(4-Fluorophenyl)methanesulfonyl]aniline

Cat. No.: B3080320
CAS No.: 1082842-29-2
M. Wt: 265.31 g/mol
InChI Key: SUBFEPKRLQTFME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorophenyl)methanesulfonyl]aniline consists of a sulfonamide group attached to a fluorophenyl group. The InChI key for this compound is OOXNIELRPIXZES-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 265.31 g/mol.

Scientific Research Applications

Synthesis Techniques and Catalysis

4-[(4-Fluorophenyl)methanesulfonyl]aniline is involved in various synthetic pathways and catalytic processes. For instance, the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides is a general method that eliminates concerns over genotoxic impurities, showcasing an application in synthesizing compounds like dofetilide without using potentially harmful reagents (Rosen et al., 2011). Moreover, the oxidative fluorination of N-arylsulfonamides, a category that includes this compound, represents an innovative approach to producing 4-fluorophenyl sulfonamides, which has been adapted for radiofluorination, demonstrating its utility in diverse chemical syntheses (Buckingham et al., 2015).

Material Science and Polymer Research

In material science, this compound serves as a precursor in the development of novel materials. The synthesis of sulfonated polyaniline by polymerizing aniline heterodimers, which includes derivatives related to this compound, results in new forms of conductive polymers. These polymers are characterized by their solubility in aqueous and polar solvents, showcasing their potential in creating innovative materials with unique electrical properties (Royappa et al., 2001).

Fluorescence and Spectroscopy

The compound's derivatives also find applications in fluorescence and spectroscopy. For example, 2,6-bis(arylsulfonyl)anilines, a class including this compound derivatives, are synthesized to create solid-state fluorescent materials. These compounds exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds, highlighting their potential as solid-state fluorescence materials and probes based on aggregation-induced emission (Beppu et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 4-{[(4-fluorophenyl)sulfanyl]methyl}aniline, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-[(4-Fluorophenyl)methanesulfonyl]aniline is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBFEPKRLQTFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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